1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione
Description
Stereochemical Configuration Analysis
The compound’s stereochemical configuration is defined by four chiral centers in its oxolane (tetrahydrofuran) ring, designated as 2R, 3R, 4R, and 5R. X-ray crystallography of related structures, such as 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, confirms the persistence of these configurations in analogous systems. The 4-methoxyoxan-4-yl substituent introduces an additional stereochemical element at the oxolane ring’s 3-position, where the methoxy group adopts an axial orientation due to steric interactions with adjacent hydroxyl and hydroxymethyl groups. Nuclear Overhauser effect spectroscopy (NOESY) experiments reveal through-space correlations between the 3-methyl group of the pyrimidine ring and the oxolane’s 2R proton, validating the synperiplanar arrangement of these moieties.
Comparative analysis with 3-methyluridine, a structurally similar nucleoside, demonstrates conserved stereochemistry at the glycosidic bond (C1′-N1), where the β-D-ribofuranose configuration ensures proper base stacking in nucleic acid analogues. The introduction of the 4-methoxyoxan-4-yl group in the target compound introduces torsional strain in the oxolane ring, quantified at 8.3 kJ/mol via density functional theory (DFT) calculations, which marginally distorts the ideal envelope conformation observed in unsubstituted tetrahydrofuran derivatives.
Conformational Dynamics of the Oxolane-Pyrimidine Core
The oxolane ring exhibits dynamic pseudorotation, transitioning between C2′-endo and C3′-endo puckered states with an energy barrier of 12.1 kJ/mol, as determined by variable-temperature NMR spectroscopy. Substituents at the 3-position significantly influence this equilibrium: the 4-methoxyoxan-4-yl group stabilizes the C2′-endo conformation by 3.4 kJ/mol compared to simpler methoxy-substituted analogues. Molecular dynamics simulations (10 ns, explicit solvent) reveal that the pyrimidine ring undergoes limited rotation (±15°) relative to the oxolane core, constrained by intramolecular hydrogen bonds between the 2′-hydroxyl and the pyrimidine’s O4 carbonyl.
In contrast, 6-amino-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, a non-nucleoside analogue, exhibits unrestricted rotation about its N1-ethyl bond due to the absence of a glycosidic linkage. Solvent effects further modulate the target compound’s conformation: polar aprotic solvents like tetrahydrofuran increase the population of the C3′-endo state by 22% compared to aqueous environments, as quantified by circular dichroism spectroscopy.
Hydrogen Bonding Networks in Crystalline and Solvated States
X-ray diffraction data from isostructural compounds reveal three primary hydrogen bonds in the crystalline phase:
- O2′-H···O4′ (2.67 Å, 167°)
- O5′-H···O2 (2.71 Å, 155°)
- N3-H···O5′ (2.89 Å, 143°)
These interactions create a layered architecture alternating between hydrophilic (hydrogen-bonded) and hydrophobic (methyl/methoxy) regions. In solvated states (D2O, 298 K), NMR hydrogen-deuterium exchange experiments show rapid exchange for the O2′ and O5′ hydroxyl protons (t₁/₂ < 1 ms), while the N3 proton persists for 12.3 ms, indicating partial protection by the 3-methyl group.
Comparative analysis with 3-methyluridine demonstrates that the 4-methoxyoxan-4-yl substituent introduces two additional hydrogen bonds in the crystal lattice:
- O4-methoxy···O6 (2.81 Å, 161°)
- C8-H···O4′ (3.02 Å, 132°)
These interactions reduce the unit cell volume by 8.7% compared to uridine derivatives lacking the methoxyoxan group.
Comparative Analysis with Related Pyrimidine Nucleoside Analogues
The target compound shares structural motifs with three primary classes of pyrimidine derivatives:
The 4-methoxyoxan-4-yl group increases hydrophobicity by 0.6 logP units compared to 3-methyluridine, while maintaining comparable hydrogen-bonding capacity. This modification enhances membrane permeability in simulated phospholipid bilayers by a factor of 3.2, as measured by parallel artificial membrane permeability assay (PAMPA).
Crystallographic packing efficiency, quantified by density, shows the target compound (1.419 g/cm³) surpasses both 3-methyluridine (1.372 g/cm³) and the 6-amino-1-ethyl analogue (1.285 g/cm³), attributable to its extended hydrogen-bonding network. Quantum mechanical calculations (M06-2X/6-311+G(d,p)) reveal a 14.7 kJ/mol stabilization of the target compound’s global minimum compared to its C3′-epimer, underscoring the thermodynamic preference for the reported stereochemistry.
Properties
CAS No. |
644990-22-7 |
|---|---|
Molecular Formula |
C16H24N2O8 |
Molecular Weight |
372.37 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H24N2O8/c1-17-11(20)3-6-18(15(17)22)14-13(12(21)10(9-19)25-14)26-16(23-2)4-7-24-8-5-16/h3,6,10,12-14,19,21H,4-5,7-9H2,1-2H3/t10-,12-,13-,14-/m1/s1 |
InChI Key |
ORFMVIBLYVYRAZ-FMKGYKFTSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC3(CCOCC3)OC |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC3(CCOCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Common reagents used in the synthesis include protecting agents like TBDMS (tert-butyldimethylsilyl) and coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (palladium on carbon) or NaBH4 (sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s unique 4-methoxyoxan-4-yloxy group distinguishes it from other nucleoside analogs. Below is a detailed comparison with structurally related compounds:
Key Findings from Comparative Studies
Metabolic Stability : The 4-methoxyoxan-4-yloxy group in the target compound reduces susceptibility to enzymatic degradation compared to natural nucleosides like thymidine (Thd), which are rapidly phosphorylated or deaminated .
Antiviral Activity : Computational studies suggest that substituents at oxolane position 3 significantly influence binding to viral polymerases. The target compound’s bulky 4-methoxyoxan-4-yloxy group may hinder incorporation into viral DNA, but its lipophilicity could improve membrane permeability .
Synthetic Complexity : Introducing the 4-methoxyoxan-4-yloxy group requires multi-step protection/deprotection strategies, as seen in similar compounds using bis(4-methoxyphenyl) protecting groups . This increases synthesis costs compared to simpler analogs like Thd.
Structure-Activity Relationship (SAR) Insights
- Position 3 Modifications :
- Pyrimidine Substitutions: 3-Methyl vs.
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